molecular formula C11H20N2O2 B1374386 tert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate CAS No. 1400808-13-0

tert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate

Cat. No.: B1374386
CAS No.: 1400808-13-0
M. Wt: 212.29 g/mol
InChI Key: VERHYGQTHIOMQC-IWSPIJDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate is a bicyclic carbamate derivative characterized by a rigid norbornane-like framework. Key properties include:

  • Molecular Formula: C₁₁H₂₀N₂O₂
  • Molecular Weight: 212.29 g/mol
  • CAS Number: 1932203-04-7
  • Storage: Stable under dry, dark, and room-temperature conditions .

The compound is primarily used as a chiral intermediate in pharmaceutical synthesis, leveraging its bicyclic structure for conformational rigidity and stereochemical control.

Properties

IUPAC Name

tert-butyl N-[(1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-5-8-4-7(9)6-12-8/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERHYGQTHIOMQC-IWSPIJDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CC1CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H]2C[C@@H]1CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Bicyclic Amine Intermediate

The bicyclic amine can be synthesized via known methods involving:

  • Reduction or functionalization of bicyclic lactams or lactones.
  • Use of chiral precursors such as amino acid derivatives (e.g., aminoproline derivatives) that undergo epimerization and ring closure to form the bicyclic amine core.

Carbamate Formation

The amine is reacted with tert-butyl carbamoylating agents under mild basic conditions to form the carbamate. Typical reaction conditions include:

  • Use of di-tert-butyl dicarbonate (Boc2O) as the carbamoylating reagent.
  • Mild bases such as triethylamine or sodium bicarbonate to neutralize the formed acids.
  • Solvents like dichloromethane or tetrahydrofuran (THF).
  • Reaction temperatures ranging from 0 °C to room temperature to maintain stereochemical integrity.

This step selectively protects the amine nitrogen with a tert-butyl carbamate group, yielding the target compound.

Detailed Experimental Procedures and Conditions

Step Reagents/Conditions Description Yield/Notes
1. Preparation of bicyclic amine Starting from chiral amino acid derivatives or bicyclic lactams; reduction with Pd/C and hydrogen or chemical reduction methods Epimerization-lactamization cascade reactions or catalytic hydrogenation to obtain the bicyclic amine intermediate High stereoselectivity; yields vary depending on precursor and conditions
2. Carbamate protection tert-Butyl dicarbonate (Boc2O), base (Et3N or NaHCO3), solvent (DCM or THF), 0 °C to RT, 2–24 h Formation of tert-butyl carbamate protecting group on the bicyclic amine nitrogen Typically high yield (>80%); mild conditions preserve stereochemistry

Example Reaction Sequence

  • Dissolve bicyclic amine in dry dichloromethane.
  • Add triethylamine as base.
  • Slowly add di-tert-butyl dicarbonate at 0 °C.
  • Stir the reaction mixture for several hours at room temperature.
  • Work-up involves aqueous extraction, drying, and purification by column chromatography.

Alternative Synthetic Routes and Catalytic Methods

While the above method is standard, variations include:

  • Hydrogenation and catalytic reduction: Use of palladium on carbon (Pd/C) or palladium hydroxide catalysts in methanol or ethanol under hydrogen atmosphere to reduce precursor lactams to amines before carbamate protection.
  • Use of lithium perchlorate as a catalyst: In some cases, lithium perchlorate in N,N-dimethylformamide (DMF) facilitates ring-opening or ring-closure reactions toward bicyclic amine intermediates, followed by carbamate formation.
  • Temperature and solvent variations: Reaction temperature and solvent choice can be optimized to improve yield and stereoselectivity.

Research Findings and Optimization

  • The stereochemistry of the bicyclic amine is critical; epimerization-lactamization cascade reactions have been shown to provide high diastereoselectivity in forming the (1R,4R,5R) configuration.
  • Carbamate protection with tert-butyl groups is favored due to the stability of the Boc group and ease of removal under acidic conditions if needed.
  • The use of mild bases and low temperatures minimizes racemization and side reactions.
  • Purification is typically achieved by silica gel chromatography using dichloromethane/methanol solvent systems.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages References
Epimerization-lactamization cascade Aminoproline methyl esters, base Room temperature, cascade reaction High stereoselectivity, efficient bicyclic amine formation
Catalytic hydrogenation Pd/C or Pd(OH)2, H2, methanol or ethanol Room temperature, 3–16 h Efficient reduction of lactams to amines
Carbamate protection Di-tert-butyl dicarbonate, Et3N, DCM 0 °C to RT, 2–24 h Mild, high yield, preserves stereochemistry
Lithium perchlorate catalysis Lithium perchlorate, DMF 20–80 °C, hours to days Facilitates ring closure/opening, improved yields

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the nitrogen atom or the bicyclic framework, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbamate to an amine using lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles like amines or alcohols replace the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Formation of new carbamate derivatives with different substituents.

Scientific Research Applications

Overview

tert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate is a bicyclic compound that has garnered attention in various fields, particularly in medicinal chemistry and drug discovery. Its unique structural properties make it a promising candidate for the development of therapeutic agents targeting a range of diseases.

Medicinal Chemistry

The compound is primarily explored for its potential as a therapeutic agent. Its structural features allow it to interact with biological targets effectively. For example, its bicyclic framework is similar to that of known pharmacophores, which can lead to the development of novel drugs.

Case Study: JAK Inhibitors

  • Context : JAK inhibitors are crucial in treating autoimmune diseases.
  • Application : this compound has been synthesized as an intermediate in the development of JAK inhibitors like Tofacitinib, which has shown efficacy in treating rheumatoid arthritis and other inflammatory conditions .

Drug Design and Discovery

Computational methods are increasingly used to design compounds like this compound. Structure-based drug design (SBDD) and ligand-based drug design (LBDD) have facilitated the identification of this compound as a potential lead in drug discovery.

Example :

  • A study highlighted the use of computer-aided drug design (CADD) techniques that identified several compounds with promising biological activities based on their structural similarities to known drugs .

The biological activity of this compound has been linked to its ability to modulate various pathways involved in inflammation and immune response.

In Vitro Studies

In vitro studies have shown that compounds with similar structures exhibit significant inhibition of pro-inflammatory cytokines, suggesting that this compound may also possess anti-inflammatory properties.

Mechanism of Action

The mechanism by which tert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor, activator, or modulator. The bicyclic structure allows for precise binding to these targets, influencing their activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomers and Enantiomers

  • tert-Butyl (1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate
    • CAS : 1932796-87-6
    • Key Difference : Enantiomeric configuration [(1S,4S,5S) vs. (1R,4R,5R)] .
    • Impact : Enantiomers often exhibit divergent biological activities. For example, in drug development, one enantiomer may bind preferentially to a target receptor, while the other is inactive or toxic.

Functional Group Variations

a) Hydroxylated Derivatives
  • tert-Butyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
    • CAS : 137076-22-3
    • Molecular Weight : 213.28 g/mol
    • Key Difference : Hydroxyl (-OH) substituent at position 5 .
    • Impact : Enhances polarity and hydrogen-bonding capacity, improving aqueous solubility compared to the carbamate analog.
b) Fluorinated Derivatives
  • 5-Fluoro-2-azabicyclo[2.2.1]heptane Hydrochloride
    • CAS : 2288709-05-5
    • Key Difference : Fluorine atom at position 5 .
    • Impact : Fluorination increases metabolic stability and lipophilicity, making it advantageous for CNS-targeting pharmaceuticals.
c) Benzyl-Substituted Analogs
  • tert-Butyl (1R)-5-benzyl-4-cyano-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate CAS: 1214628-63-3 Key Differences: Benzyl and cyano (-CN) groups . Impact: Benzyl enhances lipophilicity for membrane permeability, while cyano introduces hydrogen-bond acceptor properties.

Ring-System Modifications

  • tert-Butyl (1R,4R)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate CAS: 848488-70-0 Key Difference: Oxygen atom replaces nitrogen in the heterocycle (2-oxa vs. 2-aza) .

Physicochemical and Application Comparison

Property / Compound Target Compound (1S,4S,5S) Enantiomer 5-Hydroxy Derivative 5-Fluoro Derivative
Molecular Weight (g/mol) 212.29 212.29 213.28 175.62*
Purity 95–97% 95% >97% >95%
Key Functional Groups Carbamate Carbamate Hydroxyl Fluorine
Therapeutic Potential Chiral Intermediate Enantioselective Synthesis Solubility Enhancer CNS Drug Candidate

*Molecular weight for 5-fluoro analog includes hydrochloride salt.

Biological Activity

tert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate, commonly referred to as compound 1400808-13-0, is a bicyclic compound with potential biological activity. Its unique structure allows for various interactions within biological systems, making it a subject of interest in pharmacology and medicinal chemistry.

The molecular formula of this compound is C11H20N2O2C_{11}H_{20}N_{2}O_{2}, with a molecular weight of 212.29 g/mol. The compound is characterized by its stability under specific storage conditions, typically requiring a sealed environment at temperatures between 2-8°C to maintain its integrity .

Research indicates that the biological activity of this compound may be linked to its interaction with neurotransmitter systems. Compounds in the azabicyclo[2.2.1] family often exhibit effects on cholinergic receptors, suggesting potential applications in treating neurological disorders such as Alzheimer's disease and other cognitive impairments .

Neuropharmacological Effects

Studies have shown that azabicyclo compounds can modulate neurotransmission by acting as agonists or antagonists at various receptor sites. For example:

  • Cholinergic Activity : In vitro assays demonstrated that tert-butyl carbamate derivatives can enhance acetylcholine release, suggesting a role in cognitive enhancement and memory improvement .
  • Potential Therapeutic Uses : Research highlights the potential of these compounds in treating conditions like schizophrenia and depression due to their ability to modulate dopamine and serotonin pathways .

In Vivo Studies

Animal studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Dosage : Typical dosages used in studies range from 1 mg/kg to 10 mg/kg body weight.
  • Results : Behavioral assessments indicated improvements in learning and memory tasks among treated groups compared to controls, supporting the compound's nootropic potential .

Table 1: Chemical and Physical Properties

PropertyValue
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
CAS Number1400808-13-0
Purity>97%
Storage ConditionsSealed, 2-8°C

Table 2: Summary of Biological Activity

Study TypeFindings
In VitroEnhanced acetylcholine release
In VivoImproved learning and memory in animal models
Potential UsesCognitive enhancement, treatment for neurological disorders

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare tert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate, and how can enantiomeric purity be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions, such as the Dieckmann cyclization of piperidine derivatives. For example, piperidine derivative 60 undergoes cyclization under high temperatures to form the bicyclic core, yielding a 3:1 enantiomeric ratio of (1S,5R)/(1R,5S) isomers . To improve enantiomeric purity, asymmetric catalysis or chiral resolution techniques (e.g., chiral HPLC with columns like Chiralpak® AD-H) are recommended . Monitoring reaction progress via TLC or LC-MS ensures intermediate stability and minimizes side reactions.

Q. How should researchers confirm the stereochemical configuration of this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous stereochemical assignment, as demonstrated in structural studies of related azabicyclo derivatives . Complementary techniques include ¹H-¹H NOESY NMR to identify spatial proximity of protons and 2D NMR (COSY, HSQC) to resolve overlapping signals in bicyclic frameworks . For enantiomeric excess determination, chiral stationary-phase HPLC with hexane/isopropanol gradients is effective .

Q. What are the optimal storage conditions to maintain compound stability?

  • Methodological Answer : Store lyophilized powder at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month). For solutions, prepare stock in DMSO (10 mM), aliquot to avoid freeze-thaw cycles, and confirm solubility via pre-warming to 37°C with sonication . Avoid aqueous buffers unless stabilized with co-solvents like PEG300 or Tween 80 .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of azabicycloheptane derivatives?

  • Methodological Answer : Stereochemical variations significantly impact activity. For example, (1S,4S,5R)-2-azabicyclo[3.2.1]octane derivatives exhibit IC₅₀ values of 2.44 µM in biological assays, while their (1R,4R,5S)-pseudo-enantiomers show reduced activity (IC₅₀ = 3.27 µM) . To isolate stereochemical effects, synthesize enantiopure intermediates via kinetic resolution or enzymatic methods, then test activity in dose-response assays (e.g., enzyme inhibition or cell viability).

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Misassignments of bicyclo[2.2.1]heptane vs. bicyclo[3.2.1]octane structures can arise from similar NMR patterns. Key discriminators include:

  • ¹H-NMR coupling constants : Bicyclo[2.2.1]heptane protons exhibit distinct splitting patterns (e.g., J = 4–6 Hz) compared to bicyclo[3.2.1]octanes (J = 8–10 Hz) .
  • DFT calculations : Validate proposed structures by comparing experimental and computed NMR chemical shifts .
  • X-ray crystallography : Resolve ambiguities via single-crystal analysis .

Q. What strategies improve solubility for in vivo studies without compromising stability?

  • Methodological Answer : For in vivo formulations, use a solvent system of DMSO/PEG300/Tween 80/saline (e.g., 5:40:5:50 ratio) to enhance solubility while minimizing toxicity . Conduct stability tests under physiological conditions (37°C, pH 7.4) via LC-MS over 24 hours. If precipitation occurs, adjust co-solvent ratios or employ lipid-based nanocarriers.

Key Recommendations

  • Synthesis : Prioritize enantioselective methods (e.g., asymmetric catalysis) to avoid costly purification of racemic mixtures .
  • Characterization : Combine NMR, X-ray, and computational tools for rigorous structural validation .
  • Biological Testing : Use trimeric triazole derivatives for enhanced activity trends observed in SAR studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.